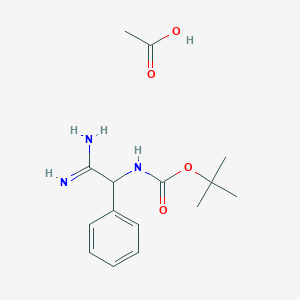

Acetic acid;tert-butyl N-(2-amino-2-imino-1-phenylethyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Acetic acid;tert-butyl N-(2-amino-2-imino-1-phenylethyl)carbamate” is a chemical compound with the molecular formula C15H23N3O4. It is also known by other names such as “tert-Butyl (2-amino-2-phenylethyl)carbamate” and “(2-Amino-2-phenylethyl)carbamic acid tert-butyl ester” among others .

Synthesis Analysis

The synthesis of compounds similar to “Acetic acid;tert-butyl N-(2-amino-2-imino-1-phenylethyl)carbamate” often involves the use of tert-butyl carbamate (Boc) as a protecting group . The Boc group is stable towards most nucleophiles and bases, and can be cleaved under anhydrous acidic conditions . The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O .Molecular Structure Analysis

The molecular structure of “Acetic acid;tert-butyl N-(2-amino-2-imino-1-phenylethyl)carbamate” is complex. It has a molecular weight of 309.366. The structure includes a carbamate group, which is a functional group derived from carbamic acid, and a phenylethyl group, which is a two-carbon-long side chain attached to a phenyl group .Chemical Reactions Analysis

The chemical reactions involving “Acetic acid;tert-butyl N-(2-amino-2-imino-1-phenylethyl)carbamate” are likely to be influenced by the presence of the Boc group. The Boc group can be cleaved under anhydrous acidic conditions . This property is often utilized in the synthesis of multifunctional targets where issues related to the protection of amino functions become prominent .Applications De Recherche Scientifique

Analytical Chemistry Applications

- Capillary Gas Chromatography : Muskiet et al. (1981) developed a capillary gas-chromatographic method for the simultaneous quantitative determination of various metabolites in urine, demonstrating the utility of derivatization techniques in enhancing analytical specificity and sensitivity (Muskiet et al., 1981).

Organic Synthesis Enhancements

- Glycosidase Inhibition : Martínez et al. (2019) isolated DMDP acetic acid from Stevia rebaudiana, highlighting its potential as a glycosidase inhibitor. This work underscores the importance of acetic acid derivatives in the discovery of biologically active compounds (Martínez et al., 2019).

- Deprotection in Organic Chemistry : Li et al. (2006) discussed the use of aqueous phosphoric acid as a mild reagent for deprotecting tert-butyl carbamates, esters, and ethers, emphasizing the method's selectivity and mildness, which can be critical in the synthesis of complex molecules (Li et al., 2006).

Thermodynamic Investigations

- Liquid-Liquid Equilibrium Studies : Mohadesi and Rezaei (2020) investigated the liquid-liquid equilibrium of a ternary system consisting of water, acetic acid, and an organic solvent. Their work provides insights into the separation processes for acetic acid, which is crucial for its industrial applications (Mohadesi & Rezaei, 2020).

Chromatography Techniques

- Chromatography of N-carbamoyl-amino Acids : Phillips (1954) prepared and analyzed the chromatographic behavior of N-carbamoyl derivatives of amino and imino acids, contributing to the development of chromatographic methods for analyzing complex mixtures (Phillips, 1954).

Synthetic Chemistry Applications

- Synthesis of tert-Butyl Ester : Johnson and Aristoff (1990) presented a synthetic route for tert-butyl esters, illustrating the versatility of tert-butyl groups in organic synthesis (Johnson & Aristoff, 1990).

Propriétés

IUPAC Name |

acetic acid;tert-butyl N-(2-amino-2-imino-1-phenylethyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N3O2.C2H4O2/c1-13(2,3)18-12(17)16-10(11(14)15)9-7-5-4-6-8-9;1-2(3)4/h4-8,10H,1-3H3,(H3,14,15)(H,16,17);1H3,(H,3,4) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRADCUIDIAVUOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(C)(C)OC(=O)NC(C1=CC=CC=C1)C(=N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

acetic acid; tert-butyl N-[carbamimidoyl(phenyl)methyl]carbamate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Cyclobutyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyridine-4-carboxylic acid](/img/structure/B2567008.png)

![8-(4-fluorophenyl)-2-(4-(trifluoromethyl)benzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2567010.png)

![2-Chloro-1-{4-[(2-fluorophenyl)methyl]piperazin-1-yl}ethan-1-one hydrochloride](/img/structure/B2567011.png)

![(E)-ethyl 3-methyl-2-(pivaloylimino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2567012.png)

![methyl 4-{[(4-oxo-2-phenylpyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2567015.png)

![4-[2-(Aminomethyl)phenyl]benzoic acid;hydrochloride](/img/structure/B2567016.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-methoxybenzoate](/img/structure/B2567020.png)

![1-(1,3-Benzodioxol-5-yl)-2-{[4-(4-methoxyphenyl)pyrimidin-2-yl]sulfanyl}ethanone](/img/structure/B2567024.png)